molecular formula C23H16ClF3N2O2 B2416555 Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate CAS No. 338748-77-9

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B2416555
CAS No.: 338748-77-9
M. Wt: 444.84
InChI Key: BNDGBGFDGOOHAU-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyridine ring, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the indole core. The final step involves esterification with ethyl chloroformate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is unique due to its combination of a pyridine ring, an indole core, and a trifluoromethyl group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O2/c1-2-31-22(30)20-19(14-8-4-3-5-9-14)16-10-6-7-11-18(16)29(20)21-17(24)12-15(13-28-21)23(25,26)27/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGBGFDGOOHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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